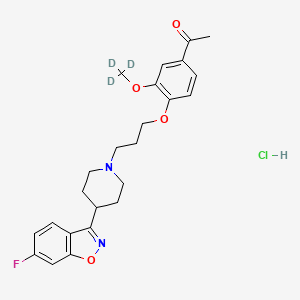

Iloperidone-d3 (hydrochloride)

Beschreibung

BenchChem offers high-quality Iloperidone-d3 (hydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iloperidone-d3 (hydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C24H28ClFN2O4 |

|---|---|

Molekulargewicht |

466.0 g/mol |

IUPAC-Name |

1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-(trideuteriomethoxy)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C24H27FN2O4.ClH/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24;/h4-7,14-15,17H,3,8-13H2,1-2H3;1H/i2D3; |

InChI-Schlüssel |

FGACDTCLJARDGD-MUTAZJQDSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(=O)C)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F.Cl |

Kanonische SMILES |

CC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC.Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Critical Role of Iloperidone-d3 Hydrochloride in Advancing Psychiatric Drug Development: A Technical Guide

This guide provides an in-depth technical overview of Iloperidone-d3 hydrochloride (CAS 1071167-49-1), a key analytical tool in the development and therapeutic monitoring of the atypical antipsychotic, Iloperidone. Designed for researchers, clinical scientists, and drug development professionals, this document elucidates the fundamental properties, synthesis, and application of this stable isotope-labeled internal standard, grounding its utility in the principles of bioanalytical chemistry and pharmacokinetics.

Introduction: The Analytical Imperative for Deuterated Standards in Neuropharmacology

The therapeutic landscape for schizophrenia and other psychotic disorders has been significantly shaped by the advent of atypical antipsychotics. Iloperidone, a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, represents a notable advancement in this class, offering a unique efficacy and side-effect profile.[1][2] The clinical success and safety of such potent therapeutics, however, are critically dependent on a precise understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This necessitates robust and accurate bioanalytical methods to quantify the drug and its metabolites in complex biological matrices.

This is where Iloperidone-d3 hydrochloride emerges as an indispensable tool. As a deuterated analog of the parent drug, it serves as an ideal internal standard for mass spectrometry-based quantification.[1] The substitution of three hydrogen atoms with deuterium on the methoxy group results in a molecule that is chemically identical to Iloperidone in its ionization and chromatographic behavior, yet distinguishable by its mass-to-charge ratio (m/z). This subtle but critical difference allows for the correction of variability inherent in sample preparation and analysis, ensuring the high degree of accuracy and precision required for regulated bioanalysis.[3]

Physicochemical Properties and Synthesis of Iloperidone-d3 Hydrochloride

A comprehensive understanding of the physicochemical properties of Iloperidone-d3 hydrochloride is fundamental to its effective application. These properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1071167-49-1 | |

| Molecular Formula | C24H24D3FN2O4·HCl | Inferred from parent compound and deuteration |

| Molecular Weight | 465.96 g/mol (hydrochloride salt) | Inferred from parent compound and deuteration |

| Appearance | Off-White Solid | |

| Solubility | Soluble in DMSO.[4] Parent compound is practically insoluble in water, slightly soluble in 0.1N HCl, and freely soluble in chloroform, ethanol, and methanol.[2] | |

| Storage | 2-8°C, under inert atmosphere. |

Synthesis Rationale:

The synthesis of Iloperidone-d3 hydrochloride is not explicitly detailed in publicly available literature. However, based on the structure and common organic synthesis techniques for introducing deuterium labels, the most probable synthetic route involves the O-methylation of a desmethyl-iloperidone precursor using a deuterated methylating agent, such as deuterated methyl iodide (CD3I) or deuterated dimethyl sulfate ((CD3)2SO4). This reaction would introduce the trideuteromethoxy group (-OCD3) at the desired position. The final step would involve conversion to the hydrochloride salt.

A similar strategy is employed in the synthesis of radiolabeled [11C]iloperidone, where a desmethyl precursor is treated with [11C]CH3I.[4] This precedent supports the feasibility of introducing the deuterated methyl group at a late stage in the synthesis. General methods for the preparation of deuterated compounds often involve using a deuterated small molecule as a starting material or employing deuterated reducing agents.[5]

The Pharmacological Context: Understanding Iloperidone's Mechanism and Metabolism

To appreciate the significance of Iloperidone-d3 hydrochloride, it is crucial to understand the pharmacology of its non-deuterated counterpart, Iloperidone.

Mechanism of Action:

Iloperidone's therapeutic effects in schizophrenia are thought to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][6] This dual antagonism is a hallmark of atypical antipsychotics, contributing to their efficacy against both positive and negative symptoms of schizophrenia, with a potentially lower incidence of extrapyramidal side effects compared to older, typical antipsychotics.[2] Iloperidone also exhibits high affinity for α1-adrenergic receptors, which may contribute to its side-effect profile, including orthostatic hypotension.[7]

Metabolism and Pharmacokinetics:

Iloperidone is extensively metabolized in the liver, primarily by two cytochrome P450 (CYP) isoenzymes: CYP2D6 and CYP3A4.[2][7] The main metabolic pathways are hydroxylation, mediated by CYP2D6, and O-demethylation, mediated by CYP3A4.[7] This extensive metabolism leads to a low oral bioavailability of approximately 36% due to a significant first-pass effect.[8]

The two major active metabolites of Iloperidone are P88 (hydroxyiloperidone) and P95.[1] The presence of these active metabolites necessitates their simultaneous quantification alongside the parent drug in pharmacokinetic studies to obtain a complete picture of the pharmacologically active moieties.

The following diagram illustrates the primary metabolic pathways of Iloperidone:

Caption: Primary metabolic pathways of Iloperidone.

Application in Bioanalytical Methods: A Protocol for LC-MS/MS Quantification

The primary application of Iloperidone-d3 hydrochloride is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Iloperidone and its metabolites in biological matrices, most commonly plasma. The co-elution of the deuterated standard with the analyte allows for accurate quantification by correcting for variations in sample extraction, matrix effects, and instrument response.

Experimental Protocol: Quantification of Iloperidone in Human Plasma

This protocol is a representative workflow based on established methods.[1][9]

1. Materials and Reagents:

-

Iloperidone and its metabolites (P88, P95) analytical standards

-

Iloperidone-d3 hydrochloride (Internal Standard)

-

Human plasma (with anticoagulant)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges or protein precipitation plates

2. Sample Preparation (Protein Precipitation):

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Iloperidone-d3 hydrochloride in a suitable solvent).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.[9]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Instrumentation and Conditions:

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate Iloperidone and its metabolites from endogenous plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Iloperidone, its metabolites, and Iloperidone-d3 hydrochloride are monitored.

Workflow Diagram:

Caption: Bioanalytical workflow for Iloperidone quantification.

Quality Control and Certificate of Analysis

The reliability of bioanalytical data is directly dependent on the quality of the reference standards used. A comprehensive Certificate of Analysis (CoA) for Iloperidone-d3 hydrochloride is essential and should include the following information:

-

Identity: Confirmation of the chemical structure by methods such as 1H-NMR, Mass Spectrometry.

-

Purity: Determined by HPLC or another suitable chromatographic technique, typically >98%.

-

Isotopic Enrichment: The percentage of the deuterated species (d3) relative to other isotopic forms (d0, d1, d2), determined by mass spectrometry. This should be high to prevent signal overlap with the analyte.

-

Concentration (for solutions): Accurately determined and reported with an associated uncertainty.

Conclusion

Iloperidone-d3 hydrochloride is a critical enabling tool for the robust and reliable quantification of Iloperidone in biological matrices. Its use as an internal standard in LC-MS/MS assays is fundamental to pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring, thereby supporting the safe and effective use of Iloperidone in the treatment of schizophrenia. This guide has provided a comprehensive overview of its properties, synthesis, and application, underscoring its importance in the field of pharmaceutical research and development.

References

-

Macha, S., et al. (2011). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis, 3(21), 2447-2457. Available at: [Link]

-

Li, G., et al. (2018). Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain. Molecules, 23(11), 2843. Available at: [Link]

-

Haduch, A., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(24), 13247. Available at: [Link]

-

Deng, P., et al. (2019). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Journal of Pharmaceutical and Biomedical Analysis, 174, 461-467. Available at: [Link]

- Google Patents. (2017). WO2017045648A1 - Preparation method for deuterated compound.

-

Huang, M., et al. (2009). Determination of risperidone in human plasma by HPLC-MS/MS and its application to a pharmacokinetic study in Chinese volunteers. Journal of Zhejiang University. Science. B, 10(9), 689–695. Available at: [Link]

-

Wójcikowski, J., et al. (2020). The Effect of Chronic Iloperidone Treatment on Cytochrome P450 Expression and Activity in the Rat Liver: Involvement of Neuroendocrine Mechanisms. Pharmaceuticals, 13(10), 302. Available at: [Link]

- Google Patents. (2012). WO2012063269A2 - Process for preparing iloperidone.

-

ResearchGate. (2019). (PDF) Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71360, Iloperidone. Retrieved from [Link].

-

National Center for Biotechnology Information. (2023). Iloperidone. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases. Available at: [Link]

-

Narala, A., et al. (2021). Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration. Drug Development and Industrial Pharmacy, 47(4), 618-625. Available at: [Link]

-

ResearchGate. (n.d.). Main metabolic pathways of iloperidone. [Diagram]. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). FANAPT (iloperidone) tablets. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Iloperidone-d3. Retrieved from [Link]

-

Wójcikowski, J., et al. (2021). Long-Term Treatment with Atypical Antipsychotic Iloperidone Modulates Cytochrome P450 2D (CYP2D) Expression and Activity in the Liver and Brain via Different Mechanisms. International Journal of Molecular Sciences, 22(24), 13247. Available at: [Link]

-

ResearchGate. (2015). (PDF) Development of LC-MS/MS method for determination of iloperidone in rabbit plasma: Application to a pharmacokinetic study. Available at: [Link]

-

LGC Standards. (2017). LoGiCal®. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Iloperidone-impurities. Retrieved from [Link]

Sources

- 1. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iloperidone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Synthesis and Characterization of Carbon-11 Labeled Iloperidone for Imaging of α1-Adrenoceptor in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetic and pharmacodynamic studies of iloperidone-loaded lipid nanoemulsions via oral route of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

Precision Bioanalysis of Iloperidone: The Critical Role of Deuterated Internal Standards in LC-MS/MS Workflows

Executive Summary: The Bioanalytical Imperative

In the pharmacokinetic (PK) profiling of atypical antipsychotics like Iloperidone (Fanapt®), precision is not merely a regulatory requirement; it is the bedrock of safety assessment. Iloperidone exhibits high lipophilicity (logP ~4.43), extensive metabolism (CYP2D6/CYP3A4), and low therapeutic plasma concentrations (Cmax often < 10 ng/mL). These factors create a "perfect storm" for bioanalytical challenges: significant matrix effects, adsorption losses, and variable ionization efficiency.

This technical guide dissects the Deuterated Iloperidone Internal Standard (SIL-IS) —specifically Iloperidone-d3/d6—as the obligatory reference anchor for LC-MS/MS assays. We move beyond basic methodology to explore the physicochemical alignment, the subtle "deuterium isotope effect" in chromatography, and the mechanism of matrix effect cancellation.

Molecular Architecture & Physicochemical Alignment

The efficacy of an internal standard is defined by its ability to mimic the analyte's behavior through every stage of the analytical workflow—extraction, chromatography, and ionization—while remaining spectrally distinct.

Structural Fidelity

Deuterated Iloperidone (e.g., Iloperidone-d3, labeled on the methoxy group) retains the core benzisoxazole-piperidine scaffold. This ensures that the pKa (7.91) and solubility profile remain virtually identical to the analyte.

-

Critical Requirement: The deuterium label must be located on a non-exchangeable position (C-D bonds), typically the methyl group of the acetophenone moiety or the piperidine ring, to prevent label loss in aqueous mobile phases.

Isotopic Purity & Mass Shift

To prevent "cross-talk" (signal interference), the mass difference (

-

Iloperidone Monoisotopic Mass: ~426.2 Da

-

Iloperidone-d3 Mass: ~429.2 Da (+3 Da shift)

A +3 Da shift is the minimum recommended to avoid overlap with the naturally occurring

Visualization: The Co-Elution Logic

The following diagram illustrates the mechanistic role of SIL-IS in correcting variability.

Figure 1: Mechanism of Error Correction. The SIL-IS experiences the same extraction losses and ion suppression as the analyte, neutralizing these variables in the final ratio calculation.

Chromatographic Behavior: The Deuterium Isotope Effect[1]

While SIL-IS are often described as "co-eluting," a subtle physicochemical phenomenon known as the Deuterium Isotope Effect must be acknowledged by the senior scientist.

Retention Time Shift

C-D bonds are slightly shorter and have lower polarizability than C-H bonds. This results in a marginally smaller molar volume and reduced lipophilicity for the deuterated analog.

-

Observation: In Reversed-Phase LC (RPLC), Iloperidone-d3 may elute slightly earlier (typically 0.02 – 0.1 min) than native Iloperidone.

-

Impact: In high-throughput gradients, this shift is negligible. However, if the shift is too large, the IS may not experience the exact same matrix suppression window as the analyte.

-

Mitigation: Ensure the shift is minimized by using columns with high loadability and optimizing the gradient slope.

Quantitative Comparison

| Property | Iloperidone (Analyte) | Iloperidone-d3 (IS) | Impact on Assay |

| Molecular Weight | 426.5 g/mol | ~429.5 g/mol | Mass resolution in Q1 |

| Lipophilicity (logP) | 4.43 | ~4.40 | Slight RT shift (earlier elution) |

| pKa | 7.91 | ~7.91 | Identical pH dependence |

| Fragmentation | 261.1 (Major Product) | 264.1 (Shifted Product) | Distinct MRM transitions |

Mass Spectrometry Dynamics

Fragmentation & MRM Transitions

For high-sensitivity quantification, Multiple Reaction Monitoring (MRM) is used. The fragmentation pathway usually involves the cleavage of the piperidine-benzisoxazole bond.

-

Analyte Transition: m/z 427.2

261.1 -

IS Transition (d3): m/z 430.2

264.1 (Assuming label is on the fragment retained)

Critical Check: You must verify that the deuterium label is located on the fragment ion being monitored. If the label is on the neutral loss portion, the IS transition will be m/z 430.2

Cross-Talk Evaluation

Before validation, perform a "Blank + IS" injection.

-

Acceptance Criteria: The interference in the analyte channel (at analyte RT) must be < 20% of the Lower Limit of Quantification (LLOQ).

-

Cause of Failure: Impure IS (contains d0) or insufficient mass resolution.

Validated Experimental Workflow

This protocol outlines a self-validating system for Iloperidone quantification in human plasma using Iloperidone-d3.

Reagents & Preparation

-

Stock Solution: Dissolve Iloperidone-d3 in Methanol (1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute to ~50 ng/mL in 50:50 Acetonitrile:Water.

Sample Extraction (Solid Phase Extraction - SPE)

SPE is preferred over Protein Precipitation (PP) for Iloperidone to minimize phospholipid carryover and maximize column life.

-

Aliquot: Transfer 200

L plasma to a 96-well plate. -

Spike: Add 20

L Working IS Solution. Vortex 1 min. -

Dilute: Add 200

L 2% Formic Acid (disrupts protein binding). -

Load: Apply to HLB (Hydrophilic-Lipophilic Balance) SPE cartridge (pre-conditioned with MeOH and Water).

-

Wash: Wash with 5% Methanol (removes salts/proteins).

-

Elute: Elute with 100% Acetonitrile.

-

Reconstitute: Evaporate under

and reconstitute in Mobile Phase.

LC-MS/MS Parameters

-

Column: C18 (e.g., Waters XBridge or equivalent), 2.1 x 50 mm, 3.5

m. -

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Flow Rate: 0.4 mL/min.

Workflow Diagram

Figure 2: Step-by-step bioanalytical workflow ensuring consistent recovery and detection.

References

-

Parekh, J. M., et al. (2013).[2] "Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study." Bioanalysis, 5(6), 669-686.[2]

-

Mutlib, A. E., et al. (2011). "Application of stable isotope-labeled internal standards in quantitative bioanalysis." Journal of Bioanalysis & Biomedicine.

-

Wang, S., et al. (2007). "Deuterium isotope effect on the retention time of deuterated isotopomers in reversed-phase liquid chromatography." Journal of Chromatography A, 1161(1-2), 23-31.

-

FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[2][3][4][5]

Sources

- 1. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijper.org [ijper.org]

- 4. Free Article [pdfs.semanticscholar.org]

- 5. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Isotopic Purity Assurance in Iloperidone-d3 Hydrochloride Reference Materials

Executive Summary

In the high-sensitivity quantification of the atypical antipsychotic Iloperidone via LC-MS/MS, the integrity of the internal standard (IS) is the single most critical variable controlling assay accuracy at the Lower Limit of Quantitation (LLOQ). This guide dissects the technical requirements for Iloperidone-d3 Hydrochloride , focusing specifically on isotopic purity . Unlike chemical purity, isotopic purity directly dictates the "signal-to-noise" floor of an assay. This paper provides a theoretical framework for isotopic interference and a self-validating protocol for qualifying reference materials prior to use in regulated bioanalysis.

Introduction: The Bioanalytical Context

Iloperidone (1-[4-[3-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]propoxy]-3-methoxyphenyl]ethanone) is quantified in human plasma to support Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) studies. The industry standard for this quantification is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using a stable isotope-labeled internal standard (SIL-IS).

The preferred SIL-IS is Iloperidone-d3 , typically labeled on the methoxy group (

-

Matrix Effects: Ion suppression or enhancement caused by co-eluting phospholipids.

-

Extraction Efficiency: Variability in Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) recovery.

-

Instrument Drift: Fluctuations in ionization efficiency over long analytical runs.

However, the efficacy of this compensation is entirely dependent on the isotopic purity of the material.

Theoretical Framework: Isotopic Purity & Cross-Signal Interference

Defining Isotopic Purity

Isotopic purity is distinct from chemical purity.

-

Chemical Purity: The fraction of the sample that is chemically Iloperidone (regardless of isotope).

-

Isotopic Purity (Enrichment): The fraction of the Iloperidone molecules that contain the intended number of deuterium atoms (d3).

In a synthesized batch of Iloperidone-d3, the population is a distribution of isotopologues:

The "Cross-Talk" Phenomenon

In Mass Spectrometry, we monitor two channels:

-

Analyte Channel (Iloperidone): Transition

-

IS Channel (Iloperidone-d3): Transition

The Critical Risk: If the Iloperidone-d3 reference material contains traces of unlabeled (

This phenomenon, known as Contribution to Analyte (CTA) , artificially elevates the intercept of the calibration curve, making it impossible to accurately quantify low-concentration samples (LLOQ failure).

Figure 1: Mechanism of Isotopic Interference. Traces of d0-impurity in the Internal Standard directly contaminate the analyte quantification channel.

Structural Specifications

When sourcing or synthesizing Iloperidone-d3, the following structural attributes must be verified:

| Attribute | Specification | Rationale |

| Chemical Name | Iloperidone-d3 Hydrochloride | HCl salt improves solubility in aqueous mobile phases. |

| Label Position | 3-methoxy-d3 ( | The methoxy group is chemically stable during typical extraction protocols. |

| Molecular Formula | Accurate mass calculation requires inclusion of the salt form. | |

| Isotopic Enrichment | Minimizes | |

| Unlabeled ( | Critical Parameter. Must be typically |

Analytical Characterization Protocol

Do not rely solely on the Certificate of Analysis (CoA). The following "Use Test" protocol is a self-validating system to ensure the material is fit for purpose.

Step 1: HRMS Isotopic Distribution Analysis

Before method development, infuse the neat IS solution into a High-Resolution Mass Spectrometer (Q-TOF or Orbitrap).

-

Objective: Calculate the exact percentage of

, -

Acceptance Criteria: The abundance of the

peak (corresponding to unlabeled Iloperidone) must be

Step 2: The "Zero-Calibrator" Interference Test

This is the definitive test for bioanalytical suitability.

Protocol:

-

Preparation: Prepare a "Zero Sample" (Blank Matrix + Internal Standard) at the working IS concentration (e.g., 50 ng/mL).

-

Preparation: Prepare a "Blank Sample" (Blank Matrix + Solvent only).

-

Preparation: Prepare an LLOQ Standard (Analyte at LLOQ level + Internal Standard).

-

Analysis: Inject the Blank, Zero, and LLOQ samples in triplicate.

-

Calculation:

Decision Matrix:

-

< 5% Interference: PASS. The IS is suitable for use.

-

5% - 20% Interference: CONDITIONAL. May require raising the LLOQ or lowering the IS concentration.

-

> 20% Interference: FAIL. The isotopic purity is insufficient. The material must be repurified or a new lot sourced.

Figure 2: Validation Workflow for Deuterated Internal Standards.

Handling and Storage

-

Hygroscopicity: As a hydrochloride salt, Iloperidone-d3 is hygroscopic. Weighing must be performed rapidly in a controlled humidity environment or using a closed weighing vessel to prevent water uptake, which would skew the gravimetric preparation of stock solutions.

-

Solution Stability: Once dissolved in methanol or acetonitrile, the deuterium label on the methoxy group is stable. However, store stock solutions at

or lower to prevent solvent evaporation and concentration changes. -

Light Sensitivity: Iloperidone is light-sensitive. Use amber glassware for all storage and processing steps.

References

-

Mutlib, A. E., et al. (2005). "Application of stable isotope-labeled internal standards in quantitative bioanalysis." Journal of Chromatographic Science.

-

Food and Drug Administration (FDA). (2018). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services.

-

Cayman Chemical. "Iloperidone-d3 Product Insert."[1] Cayman Chemical.[1] [1]

-

European Medicines Agency (EMA). (2011).[2] "Guideline on bioanalytical method validation." Committee for Medicinal Products for Human Use.

-

Jemal, M., & Xia, Y. Q. (2006). "LC-MS/MS Bioanalysis: The 'Cross-Signal' Phenomenon." Rapid Communications in Mass Spectrometry.

Sources

Technical Guide: Solubilization and Handling of Iloperidone-d3 Hydrochloride

[1][2]

Executive Summary

Iloperidone-d3 hydrochloride (CAS: 1071167-49-1) is the stable isotope-labeled analog of the atypical antipsychotic Iloperidone.[1][2] It serves as a critical Internal Standard (IS) for normalizing matrix effects and recovery variances in quantitative mass spectrometry.[1]

Achieving accurate quantitation requires a robust solubilization strategy.[1] While the parent compound (Iloperidone) is lipophilic, the hydrochloride salt form of the deuterated standard alters its solubility profile, making DMSO (Dimethyl sulfoxide) the superior solvent for primary stock preparation, while Methanol (MeOH) is the preferred solvent for working dilutions to ensure chromatographic compatibility.

Physicochemical Profile & Solubility Dynamics[1][2]

Understanding the interaction between the salt form and the solvent is critical for preventing "silent precipitation"—micro-precipitates that compromise IS accuracy.

Solubility Data Matrix

The following data synthesizes solubility thresholds for Iloperidone-d3 HCl based on its physicochemical properties and analog data from the non-deuterated parent.

| Solvent | Solubility Rating | Est. Max Concentration | Primary Use Case | Technical Note |

| DMSO | High | 25–50 mg/mL | Primary Stock Solution | High dielectric constant effectively dissociates the HCl salt lattice.[1][2] |

| Methanol | Moderate/Good | 1–5 mg/mL | Working/Spiking Solution | Miscible with aqueous mobile phases; evaporates easily.[1][2] |

| Water | Insoluble | < 0.1 mg/mL | None | Causes immediate precipitation of the free base if pH > 6.[2] |

| Ethanol | Moderate | ~4 mg/mL | Alternative Working Sol. | Less polar than MeOH; risk of salt crashing at high concentrations.[1] |

Critical Insight: The deuterium substitution (d3) adds negligible mass (~3 Da) and does not significantly alter the solubility profile compared to non-deuterated Iloperidone HCl.[2] However, the HCl salt is prone to hydrolysis and precipitation in non-acidified aqueous environments.

Protocol: Primary Stock Solution Preparation

Objective: Create a stable, high-concentration stock (1.0 mg/mL) in DMSO. Pre-requisites: Amber glass vials (Iloperidone is light-sensitive), Class A volumetric glassware or calibrated pipettes.[1][2]

Step-by-Step Workflow

-

Equilibration: Allow the Iloperidone-d3 HCl vial to reach room temperature (20–25°C) before opening to prevent condensation, which can degrade the hygroscopic salt.

-

Weighing: Weigh accurately 1.0 mg of Iloperidone-d3 HCl into a 2 mL amber glass vial.

-

Solvent Addition (DMSO): Add 1.0 mL of anhydrous DMSO .

-

Why DMSO? DMSO prevents the "salting out" effect often seen with HCl salts in pure alcohols at high concentrations.[1]

-

-

Dissolution: Vortex for 30 seconds. If visible particles remain, sonicate for maximum 2 minutes at ambient temperature.

-

Caution: Excessive sonication generates heat, which can induce degradation.[1]

-

-

Validation: Visually inspect against a dark background. The solution must be completely clear and colorless.

Protocol: Working Standard & Dilution Strategy

Objective: Dilute the DMSO stock into Methanol for LC-MS compatibility. Direct injection of DMSO can cause peak broadening or solvent effects in early-eluting peaks.[1]

Dilution Logic (The "Solvent Bridge")

To prevent precipitation when moving from organic stock to aqueous mobile phase:

-

Intermediate Dilution (10 µg/mL):

-

Take 10 µL of the 1 mg/mL DMSO Stock.

-

Add to 990 µL of Methanol .

-

Result: A stable solution in 99% MeOH / 1% DMSO.[1]

-

-

Final Spiking Solution:

-

Dilute the Intermediate further with 50:50 Methanol:Water (v/v) if the final concentration is low (<100 ng/mL).[2]

-

Note: Ensure the water component is acidified (e.g., 0.1% Formic Acid) to maintain the salt solubility.

-

Visualization: Solubilization Workflow

The following diagram illustrates the critical path from solid powder to instrument-ready sample.[1]

Figure 1: Optimized solubilization workflow ensuring salt dissociation and chromatographic compatibility.

Stability & Handling (Self-Validating System)

To ensure the integrity of your standard, adhere to these storage rules.

| Parameter | Condition | Rationale |

| Light | Dark / Amber Vials | Iloperidone is photosensitive; UV exposure causes cyclization/degradation.[1][2] |

| Temp (Solid) | -20°C | Prevents hydrolysis and hygroscopic moisture absorption.[1][2] |

| Temp (Solution) | -80°C | DMSO freezes at ~19°C. Storing at -80°C prevents repeated partial freeze-thaw cycles.[1][2] |

| Container | Glass | Avoid plastic for long-term storage of DMSO solutions to prevent leaching.[1] |

Self-Validation Step: Before every assay run, inject a "System Suitability" sample of the IS alone.[1] Monitor the Peak Area . A decrease of >15% compared to the previous batch indicates precipitation or degradation.

Troubleshooting Logic

If you encounter issues (low recovery, ghost peaks), follow this decision tree.

Figure 2: Troubleshooting logic for solubility-related analytical failures.

References

Technical Whitepaper: Iloperidone-d3 Internal Standard for Bioanalysis

[1]

Executive Summary

In the quantitative bioanalysis of Fanapt (Iloperidone), the use of a structural analog (e.g., pioglitazone) often fails to adequately compensate for matrix effects and ionization variability in LC-MS/MS workflows. Iloperidone-d3 serves as the gold-standard Internal Standard (IS), providing precise correction for extraction efficiency and mass spectrometric response due to its identical physicochemical properties and co-elution with the analyte.[1]

This guide details the sourcing, chemical profile, and a validated experimental protocol for integrating Iloperidone-d3 into regulated bioanalytical assays (PK/PD studies, TDM).

Part 1: Chemical & Isotopic Profile[1]

Understanding the structural location of the deuterium label is critical for MS/MS transition selection. Iloperidone-d3 carries three deuterium atoms on the methoxy group of the acetophenone moiety.[1]

Physicochemical Specifications

| Property | Specification |

| Compound Name | Iloperidone-d3 (Fanapt-d3) |

| CAS Number | 1071167-49-1 |

| Chemical Formula | C₂₄H₂₄D₃FN₂O₄ |

| Molecular Weight | 429.5 g/mol (Free Base) |

| Isotopic Purity | ≥ 99% deuterated forms (d1–d3) |

| Solubility | DMSO, Methanol, Chloroform; practically insoluble in water |

| pKa | ~8.3 (Piperidine nitrogen) |

Mass Spectrometry Transitions

In positive electrospray ionization (ESI+), Iloperidone fragments typically at the ether linkage or the piperidine bond. The primary quantitative fragment (m/z 261) corresponds to the 6-fluoro-1,2-benzisoxazol-3-yl-piperidinyl moiety.[1]

-

Critical Note: Because the deuterium label is located on the methoxy group (acetophenone side), the label is lost during the formation of the primary product ion (m/z 261).

-

Implication: You must rely on the precursor ion shift (m/z 430.2) for selectivity.[2] The product ion (m/z 261.2) will be identical to the native drug.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Label Status in Fragment |

| Iloperidone (Native) | 427.2 [M+H]⁺ | 261.2 | N/A |

| Iloperidone-d3 (IS) | 430.2 [M+H]⁺ | 261.2 | Lost (Neutral Loss contains d3) |

Part 2: Sourcing & Availability Landscape[1]

Iloperidone-d3 is a specialized reagent available primarily through specialized organic synthesis vendors.[1] It is not typically a "catalog item" for general chemical suppliers like Sigma-Aldrich without special order.[1]

Primary Suppliers & Grades

-

Cayman Chemical: Item No. 22957. Supplied as a solid. High isotopic purity suitable for GLP assays.

-

MedChemExpress (MCE): Cat. No. HY-17410S.[1][3][4] Often available as the hydrochloride salt.

-

Toronto Research Chemicals (TRC): Major global supplier for deuterated standards.

Handling & Stability

Part 3: Bioanalytical Application (LC-MS/MS)

Matrix Effect Compensation

The primary challenge in Fanapt bioanalysis is the suppression of the signal by phospholipids in human plasma. Iloperidone-d3 co-elutes with the native drug, experiencing the exact same suppression/enhancement environment at the ESI source. This allows the area ratio (Analyte/IS) to remain linear even when absolute signal intensity fluctuates.

Extraction Strategy: LLE vs. SPE

While Solid Phase Extraction (SPE) offers cleaner extracts, Liquid-Liquid Extraction (LLE) is often preferred for Iloperidone due to its high lipophilicity and cost-effectiveness.[1]

-

Recommended Solvent: Ethyl Acetate or TBME (tert-Butyl methyl ether).[1]

-

pH Adjustment: Alkalinization (e.g., with Na₂CO₃) suppresses ionization of the piperidine nitrogen, driving the molecule into the organic phase.

Part 4: Validated Experimental Protocol

The following protocol is designed for the quantification of Iloperidone in human plasma (Range: 0.05 – 50 ng/mL).

Workflow Visualization

Figure 1: Optimized Liquid-Liquid Extraction (LLE) workflow for Iloperidone quantification.

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a 1 mg/mL stock solution of Iloperidone-d3 in Methanol.[1]

-

Dilute to a Working Internal Standard (WIS) concentration of 50 ng/mL in 50:50 Methanol:Water.

-

-

Sample Pre-treatment:

-

Aliquot 100 µL of plasma into a 2 mL polypropylene tube.

-

Add 20 µL of WIS (Iloperidone-d3).[1] Vortex gently.

-

Add 50 µL of 0.5 M Sodium Carbonate (Na₂CO₃) to ensure pH > 9.0.

-

-

Extraction (LLE):

-

Add 1.0 mL of Ethyl Acetate .

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4,000 × g for 5 minutes at 4°C.

-

-

Concentration:

-

Transfer 800 µL of the organic (upper) layer to a clean glass tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

-

Reconstitution & Analysis:

-

Reconstitute residue in 100 µL of Mobile Phase (Acetonitrile : 5mM Ammonium Formate, 40:60 v/v).

-

Inject 5–10 µL into the LC-MS/MS.

-

LC-MS/MS Conditions[1][3][4][5][6][7][8]

-

Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase: Isocratic 40% ACN / 60% Ammonium Formate (5mM, pH 4.0).

-

Flow Rate: 0.3 mL/min.

-

Run Time: ~3.0 minutes.

Part 5: Quality Assurance & Troubleshooting

Cross-Signal Interference (Crosstalk)

Since the product ion (261.2) is the same for both analyte and IS, chromatographic separation is not strictly required but highly recommended to prevent "crosstalk" if the mass resolution is low.

-

Check: Inject a blank sample containing only Iloperidone-d3.[1] Monitor the transition 427.2 -> 261.2.

-

Acceptance: Any signal in the analyte channel must be < 20% of the LLOQ response. If high, check the isotopic purity of your d3 standard (ensure d0 < 0.5%).

Deuterium Exchange

The methoxy-d3 label is chemically stable under standard extraction conditions.[1] However, avoid highly acidic conditions at high temperatures for extended periods, which could theoretically promote exchange, although this is rare for methyl ethers.

Metabolite Interference

The major metabolites are P88 (hydroxy-iloperidone) and P95 .[1]

-

P88 Mass: m/z 443. Ensure your gradient separates P88 from the parent if there is any risk of source fragmentation (in-source decay) of P88 losing water/oxygen to mimic the parent, though mass difference usually prevents this.

-

Recommendation: Monitor P88 and P95 transitions during method development to confirm they do not co-elute and interfere.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46783609, Iloperidone-d3. Retrieved from [Link][1]

-

FDA Access Data. (2009). Fanapt (Iloperidone) Clinical Pharmacology and Biopharmaceutics Review. Retrieved from [Link]

- Mutlib, A. E., et al. (2013). "Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

Sources

- 1. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Supported liquid extraction and LC-MS-MS determination of iloperidone and olanzapine in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

High-Sensitivity LC-MS/MS Protocol: Quantification of Iloperidone in Human Plasma Using Iloperidone-d3

[1]

Strategic Overview & Scientific Rationale

Objective: To establish a robust, high-throughput bioanalytical method for the quantification of Iloperidone (Fanapt) in human plasma, utilizing Iloperidone-d3 as a stable isotope-labeled internal standard (SIL-IS).

The "Why" Behind the Method: Iloperidone is an atypical antipsychotic metabolized extensively by CYP2D6 and CYP3A4 into active metabolites (P88 and P95).[1] In pharmacokinetic (PK) studies, distinguishing the parent drug from these metabolites is critical.

-

Why Iloperidone-d3? While structural analogs like pioglitazone or haloperidol have been used historically, they fail to perfectly track the ionization suppression caused by plasma phospholipids. Iloperidone-d3, being chemically identical but mass-differentiated, co-elutes (or nearly co-elutes) with the analyte, experiencing the exact same matrix effects and extraction recovery losses. This provides a self-correcting quantification mechanism that is mandatory for modern regulatory acceptance (FDA/ICH M10).

Chemical & Physical Properties

Target Analyte: Iloperidone[1][3][4][5][6][7][8][9][10][11][12]

-

Molecular Formula:

-

Monoisotopic Mass: 426.20 Da

-

Key Characteristic: High lipophilicity (LogP ~ 3.6), making it prone to non-specific binding in plasticware.

Internal Standard: Iloperidone-d3

-

Labeling: Typically labeled on the methoxy group (

) or the piperidine ring. -

Mass Shift: +3 Da (

). -

Critical Consideration: Ensure the isotopic purity is >99% to prevent "cross-talk" (unlabeled drug in the IS standard contributing to the analyte signal).

Experimental Protocol

A. Reagents & Materials[2][13]

-

Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

-

Buffer: 5mM Ammonium Formate.

-

Matrix: Drug-free human plasma (K2EDTA anticoagulant preferred to avoid interferences common with Heparin).

B. Sample Preparation: Protein Precipitation (PPT) with Phospholipid Removal

Rationale: While Liquid-Liquid Extraction (LLE) using Ethyl Acetate is viable, modern high-throughput labs prefer PPT. To mitigate matrix effects, we utilize a "Crash & Shoot" approach optimized with a phospholipid removal plate or a specific solvent ratio.

Step-by-Step Workflow:

-

Thawing: Thaw plasma samples at room temperature. Vortex for 10s.

-

Aliquot: Transfer 100 µL of plasma into a 96-well polypropylene plate.

-

IS Addition: Add 20 µL of Iloperidone-d3 Working Solution (50 ng/mL in 50:50 MeOH:Water).

-

Expert Tip: Do not use 100% organic solvent for the IS spike; it can prematurely precipitate proteins, trapping the IS inside the clot rather than mixing it with the sample.

-

-

Precipitation: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

-

Mixing: Vortex aggressively for 2 minutes (1500 rpm).

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the supernatant to a clean plate.

-

Dilution: Add 100 µL of 5mM Ammonium Formate (aqueous) to match the initial mobile phase conditions.

-

Why? Injecting pure ACN supernatant onto a C18 column causes "solvent effect" peak broadening. Diluting with water refocuses the peak at the column head.

-

C. LC-MS/MS Conditions[10][13]

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Gradient:

-

0.0 min: 10% B

-

0.5 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

Mass Spectrometry (ESI+):

-

Source: Electrospray Ionization (Positive Mode).

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

MRM Transitions (Quantification Table):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |

| Iloperidone | 427.2 | 261.2 | 30 | 25 | Analyte |

| Iloperidone-d3 | 430.2 | 261.2* | 30 | 25 | Internal Standard |

| P88 (Metabolite) | 429.2 | 261.2 | 32 | 28 | Monitor (Optional) |

*Note on Transitions: The 261.2 fragment corresponds to the fluoro-benzisoxazole-piperidine moiety. If your d3 label is on the methoxy group (acetophenone side), the fragment will lose the label, resulting in the same 261.2 product ion. If the label is on the piperidine ring, the product ion would be 264.2. Always verify the certificate of analysis for your specific IS labeling position.

Analytical Workflow Visualization

Caption: Step-by-step workflow from plasma extraction to validated data generation, highlighting critical checkpoints for Internal Standard performance.

Validation Framework (FDA/ICH M10 Compliance)

To ensure this protocol meets regulatory standards, the following validation parameters must be executed:

A. Linearity & Sensitivity[13]

-

Range: 0.05 ng/mL (LLOQ) to 50 ng/mL.

-

Requirement: Correlation coefficient (

) > 0.99. -

Weighting:

weighting is recommended to improve accuracy at the lower end of the curve.

B. Matrix Effect (The "IS" Test)

This is the most critical test for this application note. You must calculate the IS-Normalized Matrix Factor .

-

Extract 6 lots of blank plasma.

-

Spike post-extraction with Iloperidone and Iloperidone-d3.

-

Compare peak areas to neat solution standards.

-

Calculation:

-

Acceptance: The IS-Normalized MF should be close to 1.0 (0.9–1.1) and the CV across 6 lots must be <15%. This proves Iloperidone-d3 is working.

C. Selectivity & Cross-Talk

-

Blank Check: Inject pure plasma blank. Ensure no interference at the retention time of Iloperidone or the IS.

-

Cross-Talk:

-

Inject ULOQ (Upper Limit) of Iloperidone without IS. Check for signal in the IS channel (430.2 -> 261.2).

-

Inject high concentration IS without Iloperidone. Check for signal in the Analyte channel (427.2 -> 261.2).[3]

-

Limit: Interference should be <20% of the LLOQ area.

-

Expert Insights & Troubleshooting

The "Deuterium Isotope Effect"

Researchers often assume the IS will elute exactly with the analyte. However, deuterated compounds are slightly less lipophilic than their hydrogenated counterparts.

-

Observation: Iloperidone-d3 may elute 0.02–0.05 minutes earlier than Iloperidone.

-

Action: Ensure your integration windows are wide enough to capture both, but narrow enough to exclude metabolites. Do not force the retention times to match perfectly in the processing method.

Metabolite Interference

The metabolite P88 (Hydroxyl-iloperidone) has a mass of 443 Da (M+H). It can undergo in-source fragmentation or lose water/oxygen to interfere.

-

Solution: Ensure chromatographic separation between Iloperidone and P88. P88 is more polar and typically elutes before Iloperidone on a C18 column.

Carryover

Iloperidone is "sticky."

-

Mitigation: Use a needle wash solution containing 0.1% Formic Acid in 50:50 ACN:Isopropanol. The acid helps protonate the basic nitrogen, keeping it soluble and reducing adsorption to the injector needle.

References

-

FDA M10 Bioanalytical Method Validation Guidance. (2022). Food and Drug Administration.[1][4][2][5][6] [Link]

-

Jia, M., et al. (2013).[3] Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry.[7] Journal of Chromatography B, 928, 52-57.[3] [Link]

- Mutlib, A. E., et al. (1995). Application of stable isotope-labeled internal standards in quantitative bioanalytical mass spectrometry. Journal of Chromatographic Science, 33(9).

-

European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. (Precursor to M10, still relevant for historical context). [Link]

Sources

- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 5. fda.gov [fda.gov]

- 6. hhs.gov [hhs.gov]

- 7. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Performance Solid Phase Extraction (SPE) Protocol for Iloperidone and Iloperidone-d3 in Human Plasma

[1]

Executive Summary

This application note details a robust, self-validating Solid Phase Extraction (SPE) protocol for the isolation of the atypical antipsychotic Iloperidone and its stable isotope-labeled internal standard, Iloperidone-d3 , from human plasma.

Designed for drug development professionals and bioanalytical researchers, this guide moves beyond generic "load-wash-elute" instructions. It leverages the physicochemical properties of Iloperidone (pKa ~7.9, LogP ~4.[1]4) to implement a Mixed-Mode Strong Cation Exchange (MCX) mechanism. This approach ensures superior cleanup by utilizing orthogonal retention mechanisms—hydrophobic interaction and ionic bonding—resulting in minimized matrix effects and maximized recovery for high-sensitivity LC-MS/MS analysis.

Physicochemical Basis & Sorbent Selection[3][4][5]

To design a "Trustworthy" and "Expert" protocol, we must first understand the analyte's behavior in solution.

-

Analyte: Iloperidone

-

Internal Standard: Iloperidone-d3 (Deuterated analog, behaves identically during extraction)

-

Key Properties:

-

Lipophilicity (LogP ~4.4): Highly hydrophobic.

-

Basicity (pKa ~7.9): Possesses a secondary amine capable of protonation.

-

The Logic of Mixed-Mode Cation Exchange (MCX)

While generic C18 (reversed-phase) sorbents can retain Iloperidone, they often co-extract endogenous plasma lipids, leading to ion suppression.

Why MCX? MCX sorbents contain both hydrophobic alkyl chains and sulfonic acid groups (strong cation exchangers).

-

Acidic Load (pH < 6): Iloperidone is protonated (

) and binds ionically to the sorbent's sulfonic acid groups. -

Aggressive Washing: Because the analyte is "locked" ionically, we can use 100% organic solvents (like methanol) in the wash step to strip away neutral lipids and interferences without eluting the drug.

-

Basic Elution (pH > 10): A high pH solvent neutralizes the analyte, breaking the ionic bond and releasing it for collection.

Materials and Reagents

| Component | Specification | Purpose |

| Analyte | Iloperidone Reference Standard | Calibration |

| Internal Standard | Iloperidone-d3 | Correction for recovery/matrix effect |

| Matrix | Human Plasma (K2EDTA or Lithium Heparin) | Sample matrix |

| SPE Sorbent | Mixed-Mode Strong Cation Exchange (MCX), 30 mg/1 cc | Selective extraction |

| Acidifying Agent | Phosphoric Acid ( | Charge induction (Protonation) |

| Wash Solvent 1 | 2% Formic Acid in Water | Remove proteins/hydrophilic interferences |

| Wash Solvent 2 | 100% Methanol | Remove neutral hydrophobic interferences |

| Elution Solvent | 5% Ammonium Hydroxide ( | Neutralize and elute analyte |

Detailed Experimental Protocol

Preparation of Standards[6]

-

Stock Solutions: Prepare 1 mg/mL stocks of Iloperidone and Iloperidone-d3 in DMSO or Methanol.

-

Working IS Solution: Dilute Iloperidone-d3 to ~50 ng/mL in 50:50 Methanol:Water.

Sample Pre-treatment

Rationale: We must disrupt protein binding and ensure the analyte is positively charged (protonated) to bind to the MCX sorbent.

-

Aliquot 200 µL of human plasma into a microcentrifuge tube.

-

Add 20 µL of Internal Standard Working Solution (Iloperidone-d3). Vortex gently.

-

Add 200 µL of 4% Phosphoric Acid (

) .-

Note: This lowers the pH to ~2-3, ensuring Iloperidone (pKa 7.9) is 100% ionized.

-

-

Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any precipitated proteins.

Solid Phase Extraction (MCX) Workflow

| Step | Solvent / Volume | Mechanism / Critical Insight |

| 1. Condition | 1 mL Methanol | Activates hydrophobic ligands on the sorbent. |

| 2. Equilibrate | 1 mL Water | Removes excess methanol; prepares sorbent for aqueous sample. |

| 3. Load | 400 µL Pre-treated Sample | Analyte binds via Hydrophobic AND Ionic interactions. Flow rate: < 1 mL/min. |

| 4. Wash 1 | 1 mL 2% Formic Acid | Maintains low pH (locking ionic bond). Removes salts and hydrophilic proteins. |

| 5. Wash 2 | 1 mL 100% Methanol | CRITICAL STEP. Removes neutral lipids and hydrophobic interferences. Analyte remains bound ionically. |

| 6. Dry | Vacuum for 2-5 mins | Removes residual methanol to prevent dilution of the eluate. |

| 7. Elute | 2 x 250 µL 5% | High pH (>10) deprotonates the amine, breaking the ionic bond. Organic solvent releases hydrophobic interaction. |

| 8. Post-Treatment | Evaporate & Reconstitute | Evaporate under |

Visualizing the Workflow

The following diagram illustrates the logic flow and chemical interactions during the extraction process.

Caption: Schematic of the Mixed-Mode Cation Exchange (MCX) protocol for Iloperidone, highlighting the critical organic wash step that removes matrix interferences.

LC-MS/MS Analytical Conditions

To complete the self-validating system, the extracted sample must be analyzed using parameters that match the extraction solvent compatibility.

-

Column: C18 or Phenyl-Hexyl (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: Acetonitrile.[3]

-

Flow Rate: 0.4 mL/min.

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

MRM Transitions:

-

Iloperidone: m/z 427.2

261.1 (Quantifier), 427.2 -

Iloperidone-d3: m/z 430.2

264.1

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Recovery (< 50%) | Analyte not fully ionized during load. | Ensure Pre-treatment pH is < 3.0 using Phosphoric Acid. |

| Low Recovery (< 50%) | Analyte not eluting. | Ensure Elution solvent pH is > 10. Freshly prepare 5% |

| High Matrix Effect | Phospholipids breaking through. | Increase Wash 2 volume or use a specific PLR (Phospholipid Removal) plate. |

| Signal Saturation | Concentration too high. | Use a non-linear calibration curve or dilute extract before injection. |

References

-

Parekh, J. M., et al. (2013). "Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites in human plasma."[4] Bioanalysis. Available at: [Link]

-

PubChem. "Iloperidone Compound Summary." National Library of Medicine.[4] Available at: [Link]

-

Mahdavijalal, M., et al. (2024). "Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs."[5] Molecules. Available at: [Link]

- Mutlib, A. E., et al. (1995). "Application of instrumental techniques in the structural characterization of iloperidone metabolites." Drug Metabolism and Disposition. (Foundational reference for metabolite structures).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iloperidone | C24H27FN2O4 | CID 71360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: High-Throughput Quantification of Iloperidone-d3 Hydrochloride in Human Plasma using UPLC-MS/MS

Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Iloperidone-d3 hydrochloride in human plasma. Iloperidone is an atypical antipsychotic agent, and the use of a stable isotope-labeled internal standard, such as Iloperidone-d3, is crucial for accurate bioanalytical studies. This protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Iloperidone is an atypical antipsychotic medication used in the treatment of schizophrenia.[1][2] Accurate measurement of its concentration in biological matrices is essential for pharmacokinetic and pharmacodynamic assessments. Stable isotope dilution mass spectrometry is the gold standard for quantitative bioanalysis due to its high precision and accuracy.[3] This is achieved by using a stable isotope-labeled version of the analyte, in this case, Iloperidone-d3 hydrochloride, as an internal standard (IS). The IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for reliable correction during data analysis.

This application note presents a detailed protocol for the quantification of Iloperidone-d3 hydrochloride using a UPLC-MS/MS system. The methodology is designed for high-throughput analysis while maintaining excellent sensitivity and specificity.

Experimental

Materials and Reagents

-

Iloperidone-d3 hydrochloride reference standard

-

Iloperidone reference standard

-

Lurasidone (Internal Standard - for method development and comparison)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (with K2EDTA as anticoagulant)

Instrumentation

-

UPLC System: A system capable of gradient elution at pressures up to 15,000 psi.

-

Mass Spectrometer: A tandem quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Preparation of Standards and Quality Control Samples

Stock solutions of Iloperidone and Iloperidone-d3 hydrochloride (1 mg/mL) are prepared in methanol. Working standard solutions are then prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples are prepared by spiking blank human plasma with the appropriate working standard solutions to achieve the desired concentration range.

A typical calibration curve for Iloperidone might range from 0.05 to 5.0 ng/mL, with QC samples at low, medium, and high concentrations (e.g., 0.1, 2.0, and 4.0 ng/mL).[2]

UPLC-MS/MS Method

Liquid Chromatography

The chromatographic separation is performed on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid, allows for the efficient separation of Iloperidone from endogenous plasma components.[1][4]

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | See Table 2 |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 1.5 | 95 |

| 2.5 | 95 |

| 2.6 | 10 |

| 3.5 | 10 |

Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode (ESI+). The detection of the analytes is performed using Multiple Reaction Monitoring (MRM). The MRM transitions for Iloperidone and a suitable internal standard are optimized by infusing standard solutions into the mass spectrometer. For Iloperidone, the transition m/z 427.2 → 261.2 is commonly used.[2]

For Iloperidone-d3, the precursor ion will have an m/z of 430.2. Based on the fragmentation pattern of Iloperidone, the most likely stable product ion would also be m/z 261.2, assuming the deuterium labels are not on the fragment lost.

Table 3: Optimized MS/MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Cone Voltage (V) |

| Iloperidone | 427.2 | 261.2 | 100 | 25 | 30 |

| Iloperidone-d3 (IS) | 430.2 | 261.2 | 100 | 25 | 30 |

Note: Collision energy and cone voltage should be optimized for the specific instrument used.

Sample Preparation Protocol

A simple and efficient protein precipitation method is employed for the extraction of Iloperidone and its deuterated internal standard from human plasma.[4]

-

Pipette 100 µL of human plasma (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the Iloperidone-d3 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Vortex briefly to mix.

-

Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5 µL into the UPLC-MS/MS system.

Method Validation

The developed method should be validated according to the guidelines of the US Food and Drug Administration (FDA) or other relevant regulatory bodies. The validation should assess the following parameters:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Linearity: The range of concentrations over which the method is accurate and precise.

-

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

-

Recovery: The efficiency of the extraction procedure.

-

Matrix Effect: The effect of plasma components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in plasma under various storage and handling conditions.

Results and Discussion

This UPLC-MS/MS method provides a rapid and reliable means of quantifying Iloperidone-d3 hydrochloride in human plasma. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for clinical and research applications. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making it suitable for studies with a large number of samples.

The chromatographic conditions are optimized to provide a short run time of 3.5 minutes per sample, with excellent peak shape and resolution for Iloperidone. The mass spectrometric parameters are selected to ensure high sensitivity and specificity, with the MRM transitions providing a high degree of confidence in the identification and quantification of the analyte.

Visualization of the Experimental Workflow

Caption: UPLC-MS/MS workflow for Iloperidone-d3 quantification.

Conclusion

The UPLC-MS/MS method described in this application note is a highly effective tool for the quantitative analysis of Iloperidone-d3 hydrochloride in human plasma. The combination of a simple and rapid sample preparation procedure with the sensitivity and selectivity of tandem mass spectrometry provides a robust and reliable assay for use in a variety of research and clinical settings.

References

-

Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. PubMed. Available at: [Link]

-

Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. PMC. Available at: [Link]

-

Parameters of mass spectrometer. ResearchGate. Available at: [Link]

-

Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. PubMed. Available at: [Link]

-

Multiple Reaction Monitoring-Mass Spectrometric Assays Can Accurately Measure Many Protein Concentrations in Complex Mixtures. NIH. Available at: [Link]

-

Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study. PubMed. Available at: [Link]

Sources

- 1. Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous determination of iloperidone and its two active metabolites in human plasma by liquid chromatography-tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Determination of Iloperidone-d3 Hydrochloride Retention Time on C18 Columns for Bioanalytical and Pharmaceutical Analysis

Abstract

This application note provides a comprehensive guide for determining the retention time of iloperidone-d3 hydrochloride on a C18 stationary phase using reverse-phase high-performance liquid chromatography (RP-HPLC). As a deuterated analog, iloperidone-d3 hydrochloride is an ideal internal standard for the quantitative analysis of the atypical antipsychotic drug iloperidone in various matrices.[1][2] This document outlines the fundamental principles of the chromatographic separation, a detailed experimental protocol, and discusses the factors influencing the retention and resolution. The provided methodology is designed to be a robust starting point for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, bioequivalence assessments, and quality control of iloperidone formulations.

Introduction

Iloperidone is an atypical antipsychotic agent approved for the treatment of schizophrenia.[3][4] Accurate and precise quantification of iloperidone in biological fluids and pharmaceutical dosage forms is critical for ensuring its safety and efficacy. Stable isotope-labeled internal standards, such as iloperidone-d3 hydrochloride, are widely employed in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods to correct for variability during sample preparation and analysis.[5][6]

The underlying principle of using a deuterated internal standard is that it is chemically identical to the analyte, and thus exhibits nearly the same chromatographic behavior, including retention time.[6] This co-elution is crucial for accurate quantification, especially when matrix effects can cause ion suppression or enhancement in the mass spectrometer.[6][7] This application note details a reliable RP-HPLC method for verifying the retention time of iloperidone-d3 hydrochloride on a C18 column, a widely used stationary phase for the analysis of a broad range of pharmaceutical compounds due to its hydrophobicity and stability.[8][9]

Chromatographic Principles

Reverse-Phase Chromatography and C18 Columns

Reverse-phase chromatography separates molecules based on their hydrophobicity. The stationary phase, in this case, a C18 (octadecylsilyl) bonded silica gel, is nonpolar, while the mobile phase is polar (typically a mixture of water and a less polar organic solvent like acetonitrile or methanol).[8][9] Nonpolar analytes, like iloperidone, interact with the nonpolar C18 chains of the stationary phase.[8] The more hydrophobic the analyte, the stronger the interaction and the longer it is retained on the column.

Factors Influencing Retention Time

Several factors can influence the retention time of an analyte on a C18 column:[10][11]

-

Mobile Phase Composition: The ratio of the organic solvent to the aqueous component is a primary determinant of retention. Increasing the percentage of the organic solvent will decrease the polarity of the mobile phase, leading to a shorter retention time as the analyte has a lower affinity for the stationary phase.

-

pH of the Mobile Phase: For ionizable compounds like iloperidone, the pH of the mobile phase affects their charge state and, consequently, their hydrophobicity and retention. Operating at a pH where the analyte is in its neutral form generally leads to longer retention on a C18 column.

-

Flow Rate: A higher flow rate will result in a shorter retention time as the analyte spends less time interacting with the stationary phase.[12]

-

Column Temperature: Increasing the column temperature typically decreases the viscosity of the mobile phase and can slightly decrease the retention time.[12]

The choice of these parameters is critical for achieving optimal separation and peak shape.

Experimental Protocol

This protocol provides a starting point for the determination of iloperidone-d3 hydrochloride retention time. Optimization may be required based on the specific HPLC system and column used.

Materials and Reagents

-

Iloperidone-d3 Hydrochloride (analytical standard)

-

Iloperidone (analytical standard)

-

Acetonitrile (HPLC grade or higher)

-

Methanol (HPLC grade or higher)

-

Formic Acid (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Ultrapure Water (18.2 MΩ·cm)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary Pump

-

Autosampler

-

Column Oven

-

UV-Vis or Photodiode Array (PDA) Detector

-

-

Analytical Balance

-

pH Meter

-

Sonicator

Preparation of Solutions

-

Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.

-

Mobile Phase B (Organic): Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of iloperidone-d3 hydrochloride in 10 mL of methanol.

-

Working Standard Solution (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic elution with 60% Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35°C[12] |

| Injection Volume | 10 µL |

| Detection Wavelength | 274 nm[12] |

| Run Time | 10 minutes |

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow.

Caption: Experimental workflow for determining the retention time of iloperidone-d3 hydrochloride.

Expected Results and Discussion

Under the specified chromatographic conditions, a sharp, well-defined peak for iloperidone-d3 hydrochloride is expected. The retention time will be influenced by the exact properties of the C18 column and the precise mobile phase composition. Based on literature values for iloperidone under similar conditions, the retention time can be expected to be in the range of 3 to 8 minutes.[12][13][14]

It is crucial to co-inject a standard of non-deuterated iloperidone to confirm co-elution. Due to the very slight difference in physicochemical properties imparted by the deuterium atoms, a minor shift in retention time is theoretically possible but is generally not observed in reverse-phase chromatography. For practical purposes in bioanalysis, iloperidone and iloperidone-d3 are expected to have identical retention times.[6]

The following diagram illustrates the interaction of iloperidone-d3 with the C18 stationary phase.

Caption: Interaction between iloperidone-d3 and the C18 stationary phase.

Method Validation and System Suitability

For routine use, this method should be validated according to relevant guidelines (e.g., ICH, FDA). Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of iloperidone-d3 hydrochloride in a blank chromatogram.

-

Precision: Assessed by repeatedly injecting the working standard and expressed as the relative standard deviation (RSD) of the retention time and peak area. An RSD of <2% is generally considered acceptable.

-

System Suitability: Parameters such as theoretical plates, tailing factor, and capacity factor should be monitored to ensure the chromatographic system is performing adequately.

Conclusion

This application note provides a robust and scientifically grounded protocol for the determination of the retention time of iloperidone-d3 hydrochloride on a C18 column. The detailed methodology, rooted in the principles of reverse-phase chromatography, serves as a valuable resource for researchers in the fields of pharmaceutical analysis and bioanalytics. The successful implementation of this method will ensure the accurate and reliable use of iloperidone-d3 hydrochloride as an internal standard in quantitative assays for iloperidone.

References

-

Mutlib, A. E., & Strupczewski, J. T. (1995). Application of hyphenated LC/NMR and LC/MS techniques in rapid identification of in vitro and in vivo metabolites of iloperidone. PubMed. Available at: [Link]

-

Nirogi, R., Kandikere, V., Mudigonda, K., Komarneni, P., & Boggavarapu, R. (2012). Stable-isotope dilution LC-MS/MS assay for determination of iloperidone and its two major metabolites, P 88 and P 95, in human plasma: application to a bioequivalence study. Bioanalysis. Available at: [Link]

- Kazakevich, Y., & LoBrutto, R. (Eds.). (2007). HPLC for Pharmaceutical Scientists. John Wiley & Sons.

-

Hawks, C. (2023). Understanding Why C18 is the Most Used Adsorbent Material in HPLC. Hawks Chemical. Available at: [Link]

-

Wang, Y., et al. (2023). Simultaneous determination of iloperidone and its metabolites in rat plasma using a novel UPLC-MS/MS method: an application for drug-drug interaction. Lipids in Health and Disease. Available at: [Link]

-